N3-Aeeea cha

Description

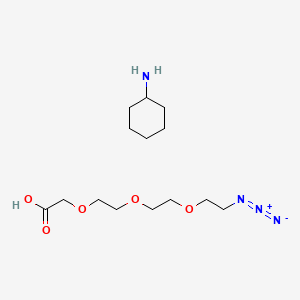

N3-AEEEA-Cha (azido-ethoxyethoxyethyl acetic acid-cyclohexylalanine) is a specialized compound used in peptide synthesis and bioconjugation. Its structure features an azide (-N3) group, a polyethylene glycol (PEG)-like spacer (ethoxyethoxyethyl), and a cyclohexylalanine (Cha) moiety, making it critical for "click chemistry" applications such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . The azide group enables efficient conjugation with alkyne-modified biomolecules, while the spacer enhances solubility and reduces steric hindrance.

The synthesis of N3-AEEEA-Cha involves coupling N3-AEEEA (azido-ethoxyethoxyethyl acetic acid) to a resin-bound peptide using COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] and Oxyma Pure [(ethyl cyano(hydroxyimino)acetate)] under mild conditions (room temperature, overnight reaction) . This method ensures high yield and minimal side reactions, distinguishing it from traditional coupling agents.

Properties

IUPAC Name |

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetic acid;cyclohexanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O5.C6H13N/c9-11-10-1-2-14-3-4-15-5-6-16-7-8(12)13;7-6-4-2-1-3-5-6/h1-7H2,(H,12,13);6H,1-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGXGSDJKJRYMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C(COCCOCCOCC(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N4O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.40 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexylamine Salt Formation

The final step involves neutralizing the carboxylic acid with cyclohexylamine (CHA):

-

Acid-Base Reaction :

-

Purification :

Table 2: Salt Formation and Purification Metrics

| Parameter | Value |

|---|---|

| CHA stoichiometry | 1.05 eq |

| Temperature | 0–5°C |

| Dialysis duration | 48 hrs (water, 4°C) |

| Final yield | 75–85% (post-lyophilization) |

Industrial-Scale Production Considerations

Process Intensification

Large-scale synthesis employs continuous flow reactors to enhance reproducibility:

Quality Control

-

Purity Assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity.

-

Structural Validation :

Comparative Analysis of Methodologies

Solvent Systems

Catalytic Efficiency

-

EDC/NHS vs. DCC/HOBt : EDC/NHS offers higher activation efficiency (90–95%) for PEGylated substrates than N,N'-dicyclohexylcarbodiimide (DCC).

Challenges and Mitigation Strategies

Hygroscopicity Management

Emerging Innovations

Enzymatic Coupling

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]acetic acid undergoes various types of chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds.

Reduction: The azido group can be reduced to form amines.

Substitution: The ethoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Comparison with Similar Compounds

Structural and Functional Analogues

N3-AEEEA-Cha belongs to a class of azide-functionalized coupling agents. Key analogues include:

Research Findings and Data

Q & A

Basic Research Questions

Q. How to identify knowledge gaps and formulate research questions for N3-Aeeea Cha?

- Methodological Answer : Begin with a systematic literature review using databases like PubMed, SciFinder, and Web of Science. Use Boolean search terms (e.g., "this compound synthesis," "physicochemical properties") and prioritize peer-reviewed articles. Analyze trends in publication dates and methodologies to identify understudied areas (e.g., catalytic applications or stability under extreme conditions). Frame research questions using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) for clarity .

Q. What are best practices for designing exploratory experiments on this compound?

- Methodological Answer : Start with small-scale pilot studies to assess reaction feasibility. Use factorial design to test variables (e.g., temperature, solvent polarity) and record baseline measurements. Include negative controls (e.g., solvent-only reactions) and triplicate trials to establish reproducibility. Document protocols in detail, including equipment calibration steps (e.g., NMR spectrometer settings) .

Q. How to ensure robust data collection during initial characterization of this compound?

- Methodological Answer : Employ orthogonal analytical techniques (e.g., HPLC for purity, XRD for crystallinity, FTIR for functional groups). Cross-validate results with independent methods (e.g., comparing DSC thermal data with TGA). Use standardized data templates (e.g., IUPAC guidelines for reporting spectroscopic data) to minimize inconsistencies .

Advanced Methodological Challenges

Q. How to resolve contradictory data in this compound studies (e.g., conflicting catalytic efficiency results)?

- Methodological Answer :

Root-cause analysis : Compare experimental conditions (e.g., oxygen/moisture levels in synthesis environments) and instrumental sensitivity (e.g., GC-MS vs. LC-MS detection limits).

Statistical reconciliation : Apply multivariate analysis (e.g., PCA) to identify outlier datasets or confounding variables.

Replication : Collaborate with independent labs to verify findings under standardized protocols .

Q. What strategies optimize experimental reproducibility for this compound synthesis?

- Methodological Answer :

- Protocol granularity : Specify exact molar ratios, stirring rates, and purification steps (e.g., column chromatography gradients).

- Environmental controls : Report humidity, light exposure, and inert gas purity (e.g., argon vs. nitrogen).

- Open-science practices : Share raw data and code for reaction simulations (e.g., Gaussian or DFT calculations) in public repositories like Zenodo .

Q. How to validate computational models predicting this compound’s bioactivity?

- Methodological Answer :

- In silico-in vitro correlation : Compare docking scores (e.g., AutoDock Vina) with in vitro assays (e.g., IC50 values from enzyme inhibition studies).

- Sensitivity analysis : Test model robustness by varying force-field parameters (e.g., CHARMM vs. AMBER).

- Benchmarking : Use established reference compounds with known activity to calibrate predictions .

Data Analysis and Reporting

Q. How to address missing or incomplete datasets in this compound research?

- Methodological Answer :

- Imputation techniques : Apply k-nearest neighbors (KNN) or multiple imputation by chained equations (MICE) for small gaps.

- Transparency : Clearly annotate missing data points in supplementary materials and discuss potential biases in the "Limitations" section .

Q. What frameworks ensure ethical data presentation in publications on this compound?

- Methodological Answer :

- FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable.

- Conflict disclosure : Declare funding sources and instrumentation partnerships (e.g., corporate-sponsored HPLC systems).

- Pre-registration : Upload experimental designs to platforms like Open Science Framework before data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.